molecular formula C9H11N3O2 B12458078 5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide

5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide

Katalognummer: B12458078
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: YJSIBUMHXGCMTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a cyano group, and a carboxamide group attached to a furan ring. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of Functional Groups: The amino, cyano, and carboxamide groups are introduced through a series of substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the cyano group can be added through a cyanation reaction.

    Final Assembly: The final step involves the coupling of the functionalized furan ring with N,N,2-trimethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives with reduced cyano groups.

    Substitution: Substituted furan derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce physiological effects.

    Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-amino-4-cyano-1H-pyrazole: Contains a pyrazole ring instead of a furan ring.

    2-cyano-N-(2-nitrophenyl)acetamide: Similar functional groups but different core structure.

Uniqueness

5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide is unique due to its specific combination of functional groups and the presence of a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H11N3O2

Molekulargewicht

193.20 g/mol

IUPAC-Name

5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide

InChI

InChI=1S/C9H11N3O2/c1-5-7(9(13)12(2)3)6(4-10)8(11)14-5/h11H2,1-3H3

InChI-Schlüssel

YJSIBUMHXGCMTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(O1)N)C#N)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.